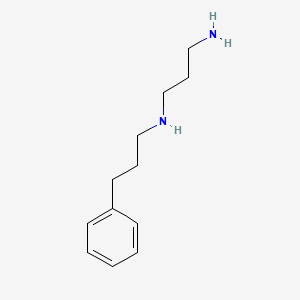

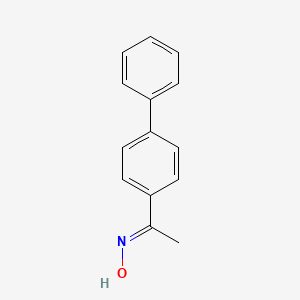

(3-Aminopropyl)(3-phenylpropyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-Aminopropyl)(3-phenylpropyl)amine, also known as 3-APPA, is an amine compound with a variety of uses in the scientific and medical fields. As a synthetic compound, 3-APPA has been studied extensively in recent years and has been found to have a wide range of applications.

Scientific Research Applications

Metal-Free Photoredox Catalysis : The amino group is a prevalent structural motif in organic chemistry. A metal-free photoredox strategy for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives is presented. This method is scalable, offers broad substrate scope, high chemoselectivity, and mild conditions, and is suitable for diversifying complex molecular scaffolds (Ociepa et al., 2018).

Surface Functionalization : (3-Aminopropyl) triethoxysilane (APTES) is used to functionalize glass surfaces. The study explored different deposition techniques and found that vapor-phase and aqueous-phase deposition produced more uniform films with higher amine accessibility, suggesting their suitability for bioconjugation applications (Wang & Vaughn, 2008).

Chemical Reactivity and Stability : Aminopropyl-functionalized silica (APS) shows significant potential in aqueous solutions, with its reactivity studied via acid-base titration and complexation with Hg(II) species. APS stability varies with pH and is more stable at lower pH values, which is important for practical applications in separation science or electrochemical sensors (Etienne & Walcarius, 2003).

Silanization Optimization : The structure and morphology of 3-aminopropyltriethoxysilane (APTES) films on silica depend on reaction conditions. The study provides insight into the formation of smooth self-assembled monolayers and the effect of variables like temperature and concentration (Howarter & Youngblood, 2006).

Amine Spacing in Grafted Silica Materials : The spacing of amines in 3-aminopropylsilyl-grafted silica is crucial for their functionality. The study used solid-state fluorescence spectroscopy to understand the amine distribution, which is key for applications like ion exchange or chromatographic supports (Hicks et al., 2006).

Surface Functionality Loss Prevention : Addressing the issue of surface functionality loss in 3-aminopropylsilane-functionalized silica, the study found that silanization in anhydrous toluene at elevated temperature produces denser and more hydrolytically stable layers. This is crucial for maintaining functionality in aqueous media (Smith & Chen, 2008).

Silica Surface Modification for Biomedical Applications : 3-Aminopropyltriethoxysilane (APTES) has been used extensively for silanization of metal oxide nanoparticle surfaces, enhancing their dispersibility and antibacterial properties. This modification has direct applications in sensors, catalysts, and biomedical fields (Zhang & Lai, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

Research on tris(3-aminopropyl)amine-based receptors is ongoing. Future directions could include the development of receptors for other anions and the exploration of other potential applications of these receptors . For example, tris(3-aminopropyl)amine-based receptors could potentially be used in water softening applications .

Properties

IUPAC Name |

N'-(3-phenylpropyl)propane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2/c13-9-5-11-14-10-4-8-12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVQFEIUOCUWSAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449620 |

Source

|

| Record name | (3-aminopropyl)(3-phenylpropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67884-81-5 |

Source

|

| Record name | (3-aminopropyl)(3-phenylpropyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Propanediol, 2-amino-2-[2-(4-decylphenyl)ethyl]-](/img/structure/B1278418.png)